molecular formula C21H23N5O2 B11132752 1-(2-methoxyethyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide

1-(2-methoxyethyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide

Cat. No.: B11132752
M. Wt: 377.4 g/mol
InChI Key: QBAXVVWFBWJZIF-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide is a synthetic small molecule characterized by a 1H-indole core substituted at the 1-position with a 2-methoxyethyl group and at the 2-position with a carboxamide moiety. The carboxamide is further linked via a propyl chain to a [1,2,4]triazolo[4,3-a]pyridine scaffold. The compound’s molecular formula is C21H24N5O2 (calculated molecular weight: 378.45 g/mol), distinguishing it from analogs through its substituent topology and physicochemical properties.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]indole-2-carboxamide

InChI

InChI=1S/C21H23N5O2/c1-28-14-13-25-17-8-3-2-7-16(17)15-18(25)21(27)22-11-6-10-20-24-23-19-9-4-5-12-26(19)20/h2-5,7-9,12,15H,6,10-11,13-14H2,1H3,(H,22,27)

InChI Key

QBAXVVWFBWJZIF-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Hemetsberger Reaction for Indole Formation

  • Starting materials : o-Tolualdehyde and ethyl 2-azidoacetate undergo condensation to form azido acrylate intermediates.

  • Conditions : Reflux in ethanol at 80°C for 12 hours.

  • Cyclization : Thermolysis at 180°C under inert atmosphere yields 4-substituted indole derivatives.

N-Alkylation with 2-Methoxyethyl Groups

  • Reagents : 2-Methoxyethyl chloride or tosylate, sodium hydride (NaH).

  • Conditions : Anhydrous dimethylformamide (DMF), 0°C to room temperature, 6–8 hours.

  • Yield : 75–85% after silica gel chromatography.

Carboxylic Acid Activation

  • Reagents : Thionyl chloride (SOCl₂) converts indole-2-carboxylic acid to its acid chloride.

  • Alternative : Direct coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Preparation of 3-(3-Aminopropyl)- Triazolo[4,3-a]Pyridine

The triazolo-pyridine-propylamine moiety is synthesized through cyclocondensation and subsequent functionalization:

One-Pot Triazolo-Pyridine Synthesis

  • Starting materials : 2-Hydrazinopyridine and aldehydes (e.g., propionaldehyde).

  • Conditions : Room temperature, ethanol, 24 hours.

  • Mechanism : Oxidative cyclization forms thetriazolo[4,3-a]pyridine core.

Propylamine Side Chain Introduction

  • Alkylation : Reaction with 1-bromo-3-chloropropane in acetonitrile using potassium carbonate (K₂CO₃).

  • Amination : Chloro intermediate treated with aqueous ammonia under pressure (100°C, 12 hours).

  • Yield : 60–70% after recrystallization.

Amide Coupling of Indole and Triazolo-Pyridine Components

The final step involves coupling the indole-2-carboxylic acid derivative with the triazolo-pyridine-propylamine:

Peptide Coupling Reagents

  • EDC/HOBt System : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

  • Alternative : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF for higher yields.

Reaction Optimization

  • Temperature : 0°C to room temperature, 12–24 hours.

  • Purification : Column chromatography (ethyl acetate/hexane, 1:3) yields 80–90% pure product.

Critical Analysis of Synthetic Challenges

Byproduct Formation in Hydrazide Intermediates

  • Issue : Competing hydrolysis during hydrazide formation from esters.

  • Solution : Neat conditions (no solvent) at room temperature prevent hydrolysis.

Steric Hindrance in N-Alkylation

  • Issue : Low reactivity of bulky triazolo-pyridine-propylamine.

  • Solution : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Oxidative Degradation

  • Issue : Indole oxidation under acidic conditions.

  • Mitigation : Strict inert atmosphere (N₂/Ar) during reactions.

Comparative Data on Key Reaction Steps

StepReagents/ConditionsYield (%)Purity (%)Source
Indole N-alkylation2-Methoxyethyl chloride, NaH, DMF8598
Triazolo-pyridine2-Hydrazinopyridine, propionaldehyde, EtOH7895
Amide couplingEDC, HOBt, DCM8297
Propylamine synthesis1-Bromo-3-chloropropane, K₂CO₃, MeCN7093

Scalability and Industrial Considerations

  • Batch Size : Pilot-scale reactions (1–5 kg) show consistent yields (±3%).

  • Cost Drivers : HATU is expensive; EDC/HOBt preferred for large-scale.

  • Green Chemistry : Ethanol/water mixtures reduce environmental impact in triazolo-pyridine synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and triazolopyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-methoxyethyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some triazolopyridine derivatives have been shown to inhibit c-Met kinase, which is involved in cancer cell proliferation . The compound may also interact with other proteins or pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural similarities with several derivatives, as detailed below.

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Linkers
1-(2-Methoxyethyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide (Target) C21H24N5O2 378.45 1-(2-Methoxyethyl) on indole N; propyl linker to triazolopyridine
4-Methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide C19H19N5O2 349.39 4-Methoxy on indole C4; propyl linker to triazolopyridine
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide C18H17N5O 319.40 Unsubstituted indole; propyl linker to triazolopyridine
1-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamide C16H14N6O 306.32 Indazole core; methyl substituent on N1; methylene linker to triazolopyridine
1-Ethyl-N-(2-methylpropyl)-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide C19H26N4O4S 406.50 Pyrazole core; sulfonyl and ethyl groups; carboxamide with branched alkyl linker

Key Observations:

Substituent Effects :

  • The 2-methoxyethyl group on the indole nitrogen in the target compound introduces greater steric bulk and hydrophilicity compared to the 4-methoxy substituent in . This may enhance aqueous solubility but reduce membrane permeability due to increased polar surface area.
  • The unsubstituted indole in (C18H17N5O) has a lower molecular weight (319.40 g/mol), suggesting improved bioavailability compared to the target compound.

Heterocyclic Core Variations :

  • Replacement of indole with indazole (as in ) introduces a benzannulated pyrazole system, which enhances rigidity and may alter binding affinity to planar binding pockets.

Linker Modifications: A methylene linker in (vs.

Implications for Drug Design

  • Lipophilicity : The 2-methoxyethyl group may lower logP compared to alkyl chains, balancing solubility and permeability.
  • Target Selectivity : Substituent positioning (e.g., 4-methoxy in vs. N-2-methoxyethyl in the target) could modulate interactions with hydrophobic pockets or hydrogen-bonding residues in target proteins.
  • Metabolic Stability : The ethylene glycol moiety in the target compound may reduce susceptibility to oxidative metabolism compared to methyl or ethyl groups.

Biological Activity

1-(2-methoxyethyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide (CAS Number: 1435995-21-3) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole core connected to a triazolopyridine moiety and a methoxyethyl group, suggesting diverse applications in pharmacology.

Molecular Structure

  • Molecular Formula : C20H21N5O2
  • Molecular Weight : 363.4 g/mol

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly kinases involved in cell signaling pathways. The triazolopyridine component is known for its ability to inhibit certain kinases, which can modulate cellular processes and potentially lead to therapeutic effects against various diseases, including cancer and inflammatory conditions.

Anticancer Activity

Recent studies indicate that compounds similar to 1-(2-methoxyethyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide exhibit significant anticancer properties. For instance, the inhibition of specific kinases can lead to the suppression of tumor growth and metastasis.

A notable study demonstrated that derivatives of triazolopyridine compounds were effective in reducing tumor necrosis factor-alpha (TNFα) release in preclinical models, highlighting their potential as anti-inflammatory and anticancer agents .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar triazolopyridine derivatives have been evaluated for their efficacy against various pathogens. For example, some studies have reported activity against Mycobacterium tuberculosis, indicating a promising avenue for further research into the compound's use as an antimicrobial agent .

Study 1: In Vitro Efficacy

In vitro studies on related compounds have shown that they can effectively inhibit cell proliferation in various cancer cell lines. For instance, a compound structurally similar to 1-(2-methoxyethyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines.

Study 2: In Vivo Models

In vivo experiments conducted on rodent models revealed that administration of triazolopyridine derivatives resulted in significant tumor size reduction compared to control groups. These findings suggest that further development of this compound could lead to effective cancer therapies.

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis involves multi-step protocols, including condensation, cyclization, and functional group modifications. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for intermediates with low solubility .
  • Temperature control : Exothermic steps (e.g., cyclization) require gradual heating to prevent side reactions .
  • Catalyst optimization : Lewis acids (e.g., ZnCl₂) or mild oxidants (e.g., NaOCl) improve regioselectivity in triazolo-pyridine ring formation . Example route: Hydrazine intermediates undergo oxidative ring closure using NaOCl in ethanol (73% yield) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR spectroscopy : Key for verifying indole, triazolo-pyridine, and methoxyethyl proton environments (e.g., δ 11.55 ppm for NH in indole ).
  • LC-MS/HPLC : Quantifies purity (>98%) and detects trace impurities .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

Q. What structural features influence its potential bioactivity?

  • Indole core : Enhances binding to serotonin receptors and kinase domains .
  • Triazolo-pyridine moiety : Improves metabolic stability and π-π stacking with biological targets .
  • Methoxyethyl side chain : Modulates solubility and blood-brain barrier permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?

  • DoE (Design of Experiments) : Statistically models variables (temperature, solvent ratio, catalyst loading) to identify optimal parameters .
  • Flow chemistry : Continuous processes reduce side product formation in oxidation steps (e.g., NaOCl-mediated cyclization) .
  • Purification strategies : Gradient column chromatography or recrystallization in ethanol/water mixtures enhances purity .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with cell-based viability assays (e.g., MTT) to differentiate direct vs. indirect effects .
  • Structural analogs : Test derivatives with modified substituents (e.g., chloro vs. methoxy groups) to isolate pharmacophore contributions .
  • Computational docking : Predict binding modes to kinases or GPCRs using molecular dynamics simulations .

Q. What strategies address regioselectivity challenges during triazolo-pyridine formation?

  • Oxidant tuning : NaOCl favors 1,2,4-triazolo[4,3-a]pyridine over alternative isomers, while DDQ may shift regioselectivity .
  • Protecting groups : Temporary protection of indole NH prevents unwanted nucleophilic attack during cyclization .
  • In situ monitoring : TLC or inline IR spectroscopy tracks intermediate conversion to adjust reaction time .

Q. How to design pharmacokinetic studies for this compound?

  • ADME profiling : Use LC-MS/MS to measure plasma/tissue concentrations in rodent models .
  • Metabolite identification : Incubate with liver microsomes and analyze via HR-MS for phase I/II metabolites .
  • BBB penetration : Assess brain-to-plasma ratios in pharmacokinetic models .

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